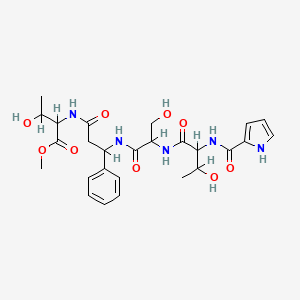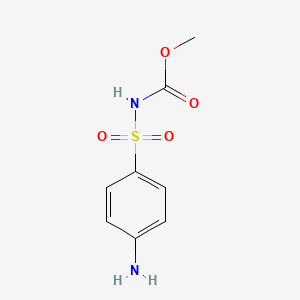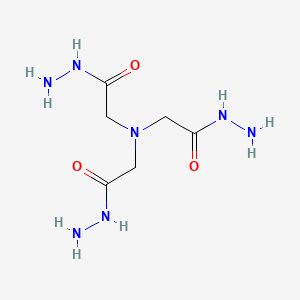
巴柳氮
概述
描述
巴柳氮酰胺是一种抗炎药,主要用于治疗炎症性肠病,如溃疡性结肠炎。 它以各种品牌名称出售,包括在美国的 Colazal 和在英国的 Colazide .
作用机制
巴柳氮酰胺是一种前药,在结肠中被酶解,生成美沙拉嗪(5-氨基水杨酸),它是活性成分 . 美沙拉嗪通过抑制结肠粘膜中花生四烯酸代谢物的产生来发挥其抗炎作用 . 这种抑制减少了与溃疡性结肠炎相关的炎症、腹泻、直肠出血和胃痛 .
与相似化合物的比较
巴柳氮酰胺属于 5-氨基水杨酸 (5-ASA) 药物家族,该家族还包括美沙拉嗪和柳氮磺胺吡啶 . 与美沙拉嗪相比,巴柳氮酰胺在诱导溃疡性结肠炎患者缓解方面更有效 . 与柳氮磺胺吡啶不同,巴柳氮酰胺耐受性更好,副作用更少 . 其他类似化合物包括奥沙拉嗪和维多珠单抗 .
相似化合物列表
- 美沙拉嗪
- 柳氮磺胺吡啶
- 奥沙拉嗪
- 维多珠单抗
科学研究应用
巴柳氮酰胺在化学、生物学、医学和环境科学等领域具有多种科学研究应用。 在医学中,它用于治疗炎症性肠病,如溃疡性结肠炎 . 在环境科学中,已研究了巴柳氮酰胺的吸附特性,使用不饱和聚酯树脂作为非碳吸附剂 . 这项研究对于了解从废水中去除药物化合物具有重要意义 .
生化分析
Biochemical Properties
Balsalazide is a prodrug that has little or no pharmacologic activity until it is enzymatically cleaved in the colon to produce mesalamine (5-aminosalicylic acid), an anti-inflammatory drug . The cleavage is performed by bacterial azoreduction . Mesalamine may decrease inflammation by blocking the production of arachidonic acid metabolites topically in the colon mucosa .
Cellular Effects
Balsalazide exerts its effects on various types of cells, particularly those in the colon where it is activated. It is known to inhibit the function of natural killer cells, mast cells, neutrophils, mucosal lymphocytes, and macrophages, and is a scavenger/inhibitor of reactive oxygen species .
Molecular Mechanism
The molecular mechanism of Balsalazide involves its conversion to mesalamine in the colon. Mesalamine then acts to decrease inflammation by blocking the production of arachidonic acid metabolites . This action is believed to occur topically in the colon mucosa .
Temporal Effects in Laboratory Settings
In clinical trials, Balsalazide has shown to be effective in maintaining remission in patients with ulcerative colitis. High dose Balsalazide (3.0 g twice daily) was superior in maintaining remission compared with a low dose (1.5 g twice daily) or a standard dose of mesalamine (0.5 g three times daily) .
Dosage Effects in Animal Models
Higher doses have been found to be more effective in maintaining remission in patients with ulcerative colitis .
Metabolic Pathways
Balsalazide is involved in the arachidonic acid metabolic pathway. It is converted to mesalamine, which then acts to block the production of arachidonic acid metabolites .
Transport and Distribution
Balsalazide is delivered intact to the colon where it is cleaved by bacterial azoreduction to produce mesalamine . This ensures that the active agent is delivered directly to the site of inflammation.
准备方法
合成路线及反应条件
巴柳氮酰胺的合成涉及几个关键步骤。 起始原料为 4-氨基马尿酸,它是通过对氨基苯甲酸和甘氨酸偶联获得的 . 然后用亚硝酸处理该产物以形成重氮盐。 重氮盐与水杨酸在酚基团对位反应,生成巴柳氮酰胺 .
工业生产方法
在工业环境中,巴柳氮酰胺钠的制备涉及两个主要步骤:巴柳氮酰胺酸的纯化和转化为巴柳氮酰胺钠 . 纯化过程包括将巴柳氮酰胺酸溶解在二甲基甲酰胺或二甲基亚砜中,然后进行脱色、结晶和干燥 . 转化为巴柳氮酰胺钠是通过向纯化的巴柳氮酰胺酸中加入氢氧化钠溶液,然后进行结晶和干燥来实现的 .
化学反应分析
相似化合物的比较
Balsalazide is part of the 5-aminosalicylic acid (5-ASA) family of drugs, which also includes mesalazine and sulfasalazine . Compared to mesalazine, Balsalazide is more effective in inducing remission in patients with ulcerative colitis . Unlike sulfasalazine, Balsalazide is better tolerated and has fewer side effects . Other similar compounds include olsalazine and vedolizumab .
List of Similar Compounds
- Mesalazine
- Sulfasalazine
- Olsalazine
- Vedolizumab
属性
IUPAC Name |
5-[[4-(2-carboxyethylcarbamoyl)phenyl]diazenyl]-2-hydroxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O6/c21-14-6-5-12(9-13(14)17(25)26)20-19-11-3-1-10(2-4-11)16(24)18-8-7-15(22)23/h1-6,9,21H,7-8H2,(H,18,24)(H,22,23)(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPOKCKJONYRRHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCCC(=O)O)N=NC2=CC(=C(C=C2)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7040653, DTXSID50861027 | |
| Record name | Balsalazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7040653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-({4-[(2-Carboxyethyl)carbamoyl]phenyl}diazenyl)-2-hydroxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50861027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Freely soluble as disodium salt | |
| Record name | Balsalazide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01014 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
The mechanism of action of 5-aminosalicylic acid is unknown, but appears exert its anti-inflammatory effects locally (in the GI tract) rather than systemically. Mucosal production of arachidonic acid metabolites, both through the cyclooxygenase pathways (catalyzes the formation of prostaglandin precursors from arachidonic acid), and through the lipoxygenase pathways (catalyzes the formation of leukotrienes and hydroxyeicosatetraenoic acids from arachidonic acid and its metabolites), is increased in patients with chronic inflammatory bowel disease. Therefore, it is possible that 5-aminosalicylic acid diminishes inflammation by blocking production of arachidonic acid metabolites in the colon through both the inhibition of cyclooxygenase and lipoxygenase. | |
| Record name | Balsalazide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01014 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
80573-04-2 | |
| Record name | Balsalazide [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080573042 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Balsalazide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01014 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Balsalazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7040653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3E)-3-[[4-(2-carboxyethylcarbamoyl)phenyl]hydrazinylidene]-6-oxocyclohexa-1,4-diene-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.186 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BALSALAZIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P80AL8J7ZP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details













Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-[[[[5-(3-Chlorophenyl)-4-thiazolyl]amino]carbonyl]oxy]-1-methyl-1-Azoniabicyclo[2.2.2]octane bromide](/img/structure/B1667640.png)






![1-formyl-N-[2-[4-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)piperidin-1-yl]ethyl]piperidine-4-carboxamide;hydrochloride](/img/structure/B1667653.png)


![5-Chloro-3-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-[[(2S,4S,5S)-4-hydroxy-5-(methylamino)oxan-2-yl]oxymethyl]-5-methoxyoxan-2-yl]-13-methyl-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4(9),5,7,10,15,17,19,21-nonaene-12,14-dione](/img/structure/B1667658.png)
![3-[(2R,3R,4R,5S,6R)-6-[[(2S,4S,5S)-5-Amino-4-hydroxyoxan-2-yl]oxymethyl]-3,4-dihydroxy-5-methoxyoxan-2-yl]-5-chloro-13-methyl-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4(9),5,7,10,15,17,19,21-nonaene-12,14-dione](/img/structure/B1667659.png)
![3-[(3R,4R,5S,6R)-3,4-Dihydroxy-6-[[(2S,4S,5S)-4-hydroxy-5-(methylamino)oxan-2-yl]oxymethyl]-5-methoxyoxan-2-yl]-13-methyl-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4,6,8,10,15,17,19,21-nonaene-12,14-dione](/img/structure/B1667660.png)

